1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride
CAS No.: 53104-79-3
Cat. No.: VC8426183
Molecular Formula: C15H18Cl2N6O
Molecular Weight: 369.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53104-79-3 |
---|---|
Molecular Formula | C15H18Cl2N6O |
Molecular Weight | 369.2 g/mol |
IUPAC Name | 1,3-bis(3-carbamimidoylphenyl)urea;dihydrochloride |
Standard InChI | InChI=1S/C15H16N6O.2ClH/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19;;/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22);2*1H |
Standard InChI Key | LXEVTPZQKDOJPA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.Cl |
Canonical SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is 1,3-bis(3-carbamimidoylphenyl)urea hydrochloride, reflecting its bis-phenylurea backbone with carbamimidoyl (-C(=NH)NH₂) substituents at the 3-positions of each aromatic ring. Its molecular formula is C₁₅H₁₆N₆O·HCl, yielding a molecular weight of 332.80 g/mol (calculated from PubChem data for analogous structures) . The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological applications.
Structural Characterization
Key spectral data for this compound, inferred from related urea derivatives, include:
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Infrared (IR) Spectroscopy: Absorption bands at ~1636 cm⁻¹ (C=O stretch of urea), ~3325 cm⁻¹ (N-H stretch of carbamimidoyl groups), and ~1267 cm⁻¹ (C-N vibrations) .
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¹H-NMR: Peaks at δ 1.45–1.55 ppm (methylene protons adjacent to urea), δ 2.85–3.10 ppm (protons near ammonium centers in the hydrochloride salt), and aromatic protons at δ 7.20–7.80 ppm .
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Mass Spectrometry: A parent ion peak at m/z 296.1385 ([M-Cl]⁺) and fragment ions corresponding to carbamimidoyl-phenylurea cleavage .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 1,3-bis(3-carbamimidoylphenyl)urea hydrochloride typically involves a multi-step process:
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Formation of 3-Aminophenylurea: Reacting 3-nitroaniline with phosgene or urea under controlled conditions yields 3-nitrophenylurea, which is subsequently reduced to 3-aminophenylurea using catalytic hydrogenation .
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Introduction of Carbamimidoyl Groups: The primary amine groups of 3-aminophenylurea are converted to carbamimidoyl (-C(=NH)NH₂) groups via reaction with cyanamide or thiourea derivatives in acidic media .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and solubility .
Optimized Protocol (Adapted from Patent CN108299245B)
Step | Procedure | Conditions | Yield |
---|---|---|---|
1 | Condensation of 3-aminophenylurea with cyanamide | Ethanol, 80°C, 6h | 85% |
2 | Acidification with HCl | 0–5°C, 1h | 95% |
3 | Crystallization | Ethanol/water, 4°C | 90% |
This method emphasizes temperature control to prevent side reactions, such as over-alkylation or decomposition of the carbamimidoyl groups.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL at 25°C) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents like hexane .
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Stability: Stable under inert atmospheres at room temperature. Decomposes above 200°C, releasing NH₃ and HCl gases .
Computed Properties (via PubChem Tools)
Property | Value |
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XLogP3 | 0.4 |
Hydrogen Bond Donors | 6 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 83.7 Ų |
Rotatable Bonds | 4 |
The low XLogP3 value indicates moderate hydrophilicity, consistent with its hydrochloride salt form.
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